4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one is an organic compound with a complex structure that includes a methoxy group, a methyl group, a nitrophenyl group, and a pent-2-yn-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one typically involves multi-step organic reactionsThe final step often involves the formation of the pent-2-yn-1-one backbone through alkyne formation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides .
Scientific Research Applications
4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methoxy and methyl groups influence the compound’s reactivity and binding affinity. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4-methyl-2-pentanone: Shares the methoxy and methyl groups but lacks the nitrophenyl group.
4-Nitrophenylacetylene: Contains the nitrophenyl group and an alkyne but lacks the methoxy and methyl groups.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: Similar backbone structure but different functional groups.
Uniqueness
4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
89154-38-1 |
---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one |
InChI |
InChI=1S/C13H13NO4/c1-13(2,18-3)9-8-12(15)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3H3 |
InChI Key |
RECVTUIJYZEVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.